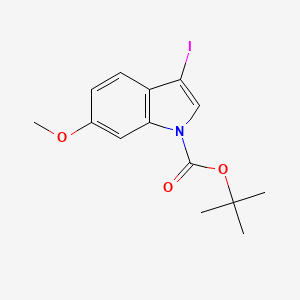

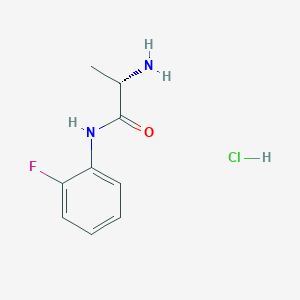

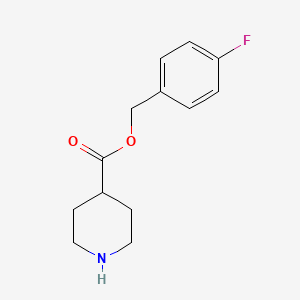

![molecular formula C10H15NO B3095636 3-[(Propylamino)methyl]phenol CAS No. 126845-31-6](/img/structure/B3095636.png)

3-[(Propylamino)methyl]phenol

Overview

Description

3-[(Propylamino)methyl]phenol is a chemical compound with the molecular formula C10H15NO . It has gained significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by a phenol group substituted with a propylamino methyl group, which imparts unique chemical and physical properties.

Mechanism of Action

Target of Action

Phenolic compounds, which this compound is a part of, are known to interact with various proteins and enzymes in the body .

Mode of Action

Phenolic compounds generally act as potent proteolytic agents . They can dissolve tissue on contact via proteolysis . In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .

Biochemical Pathways

Phenolic compounds are secondary metabolites of plants and are synthesized via the shikimate/phenylpropanoid pathway or the malonate/acetate pathway . These compounds play a key role in defense when environmental stresses can lead to an increased production of free radicals and other oxidative species in plants .

Pharmacokinetics

The compound’s molecular weight is 16523, which may influence its bioavailability .

Result of Action

Phenolic compounds are known for their free radical scavenging and metal chelating properties, as well as their effects on cell signaling pathways and gene expression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of phenolic compounds .

Biochemical Analysis

Biochemical Properties

It is known that phenolic compounds, which include 3-[(Propylamino)methyl]phenol, are products of the secondary metabolism of plants . They are characterized by the presence of one or more hydroxyl groups attached to an aromatic ring .

Cellular Effects

They can modulate different cellular functions and play an important role in neuroprotection .

Molecular Mechanism

Phenolic compounds are known to exert their effects mainly from their free radical scavenging and metal chelating properties, as well as their effects on cell signaling pathways and gene expression .

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of this compound in animal models. Phenolic compounds have been studied for their anti-stress effects in animal models .

Metabolic Pathways

Phenolic compounds are known to be involved in various metabolic pathways .

Subcellular Localization

The prediction of subcellular localization of proteins from their amino acid sequences has a long history in bioinformatics and is still actively developing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Propylamino)methyl]phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of resorcinol with propylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity. The process often includes steps like distillation and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(Propylamino)methyl]phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones, which are valuable intermediates in organic synthesis.

Reduction: Reduction reactions can convert quinones back to hydroquinones.

Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the phenol group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include sodium dichromate (Na2Cr2O7) and Fremy’s salt (potassium nitrosodisulfonate).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and tin(II) chloride (SnCl2) are often used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic conditions.

Major Products

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

3-[(Propylamino)methyl]phenol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of dyes, resins, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Methylphenols (Cresols): These compounds have a similar phenolic structure but differ in the substituent groups attached to the aromatic ring.

Hydroquinones: These are reduced forms of quinones and share similar redox properties with 3-[(Propylamino)methyl]phenol.

Uniqueness

. This structural feature allows it to participate in a broader range of chemical reactions and makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name |

3-(propylaminomethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-2-6-11-8-9-4-3-5-10(12)7-9/h3-5,7,11-12H,2,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMSAUZILJQSKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC(=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

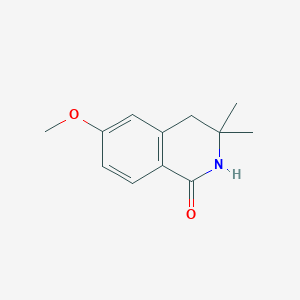

![{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B3095579.png)

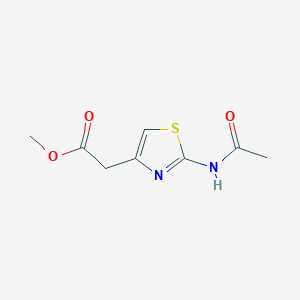

![11-Benzyl-5-(chloromethyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0,]trideca-1(9),2,4,6-tetraen-3-ol](/img/structure/B3095595.png)

![{[1-(Aminomethyl)cyclopropyl]methyl}dimethylamine](/img/structure/B3095618.png)